molecular formula C19H15F3N2O4S B2512723 Ethyl 4-((2,4-dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzoate CAS No. 1025008-96-1

Ethyl 4-((2,4-dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzoate

Cat. No.: B2512723
CAS No.: 1025008-96-1
M. Wt: 424.39
InChI Key: BTDZOUGNLCAOSM-UHFFFAOYSA-N
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Description

Ethyl 4-((2,4-dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzoate is a complex organic compound that features a thiazolidine ring, a benzoate ester, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2,4-dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzoate typically involves multiple steps. One common route includes the reaction of p-fluoro aniline with sodium nitrite to form a diazonium salt, which is then combined with ethyl-2-benzyl-3-oxobutanoate. The resulting product is further refluxed in concentrated hydrochloric acid to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2,4-dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester and thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 4-((2,4-dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Ethyl 4-((2,4-dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzoate involves its interaction with specific molecular targets. The compound’s thiazolidine ring and trifluoromethyl group are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((2,4-dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzoate is unique due to its combination of a thiazolidine ring, a trifluoromethyl group, and a benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 4-[[2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c1-2-28-17(26)11-6-8-13(9-7-11)23-15-16(25)24(18(27)29-15)14-5-3-4-12(10-14)19(20,21)22/h3-10,15,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDZOUGNLCAOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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